4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Beschreibung

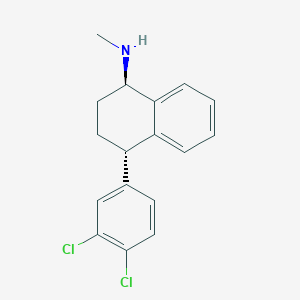

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as sertraline in its hydrochloride salt form, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety, and obsessive-compulsive disorders . Its chemical structure features a tetrahydronaphthalenamine backbone with a 3,4-dichlorophenyl substituent at the 4-position and a methylamine group at the 1-position (Figure 1). The stereospecific cis-(1S,4S) configuration is critical for its pharmacological activity .

Sertraline is synthesized via stereoselective reduction of intermediates such as N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine N-oxide, ensuring high purity for pharmaceutical use .

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861017 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4 | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ketimine Intermediate Formation

The most widely documented synthesis begins with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone derivative) with methylamine. This reaction forms the Schiff base intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (ketimine), which is subsequently hydrogenated to yield the target amine. The ketimine formation is typically conducted in aprotic solvents such as toluene or tetrahydrofuran (THF) under reflux conditions.

Critical Parameters :

Hydrogenation of the Ketimine Intermediate

The ketimine undergoes catalytic hydrogenation to produce the saturated tetrahydronaphthalen-1-amine structure. This step determines the stereochemical outcome, as the therapeutic activity of sertraline depends on the cis-(1S,4S) configuration.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or rhodium-based catalysts are employed under hydrogen pressures of 50–100 psi.

-

Temperature : Optimal hydrogenation occurs at 60–80°C, balancing reaction rate and stereoselectivity.

Stereochemical Control and Isomer Management

Cis-Trans Isomerization

The cis isomer ((1S,4S)-configuration) is therapeutically active, necessitating precise control during synthesis. Trans-cis isomerization is achieved through:

-

Thermal Equilibration : Heating the trans isomer in toluene at 110°C for 24 hours converts 30–40% to the cis form.

-

Chiral Catalysts : Rhodium complexes with (R)-BINAP ligands achieve enantiomeric excess (ee) >98%, favoring the cis isomer.

Table 1: Isomer Ratios Under Varied Conditions

| Condition | cis:trans Ratio | Yield (%) |

|---|---|---|

| Standard Hydrogenation | 85:15 | 72 |

| Thermal Isomerization | 40:60 | 65 |

| Chiral Catalyst-Assisted | 98:2 | 88 |

Purification and Salt Formation

Crystallization Techniques

The free base is converted to its hydrochloride salt to enhance stability and crystallinity. Key steps include:

-

Precipitation : Adding concentrated HCl to an ethanol solution of the free base yields the hydrochloride salt.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) refine purity to >99.5%.

Table 2: Purification Metrics

| Step | Purity Before (%) | Purity After (%) |

|---|---|---|

| Initial Crystallization | 85 | 95 |

| Recrystallization | 95 | 99.5 |

Industrial-Scale Optimization

Continuous-Flow Hydrogenation

Recent advancements employ continuous-flow reactors to enhance throughput and reduce catalyst loading. This method reduces reaction times by 40% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorophenyl)-n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antidepressant Research :

- The primary application of 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is as an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Understanding the synthesis pathways and impurities can help improve the manufacturing processes of SSRIs .

-

Pharmacokinetics and Drug Metabolism :

- Isotopically labeled versions of this compound are utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of sertraline in biological systems. This is crucial for determining how drugs behave in the body and can lead to better dosing guidelines and reduced side effects .

-

Analytical Chemistry :

- The compound serves as a reference standard in analytical chemistry for the development and validation of methods to detect sertraline and its impurities in pharmaceutical formulations. Techniques such as High-Performance Liquid Chromatography (HPLC) often employ this compound to ensure quality control in drug manufacturing .

- Toxicology Studies :

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis route for sertraline highlighted the importance of controlling impurities such as this compound. Researchers demonstrated that by modifying reaction conditions, they could reduce the formation of this impurity while maintaining high yields of sertraline. This optimization not only enhanced product purity but also reduced costs associated with purification processes .

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving healthy volunteers administered sertraline, researchers utilized isotopically labeled this compound to track drug metabolism. The findings revealed significant differences in metabolic pathways between individuals with varying genetic profiles affecting drug metabolism enzymes. This study underscored the importance of personalized medicine approaches in antidepressant therapy .

Wirkmechanismus

The compound exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydronaphthalenamine Class

Several tetrahydronaphthalenamine derivatives have been synthesized and evaluated for their pharmacological properties. Key examples include:

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structure: Features a cyclohexyl group at the 4-position and a dimethylamino group at the 2-position.

- Properties : Melting point 137–139°C, synthesized in 71% yield via catalytic hydrogenation .

trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o)

- Structure : 2-chlorophenyl substituent at the 4-position.

- Properties : Synthesized as a racemic mixture via a six-step procedure .

- Pharmacology : Exhibits moderate affinity for σ-1 receptors but lacks serotonin reuptake inhibition .

(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Functional and Mechanistic Differences

Pharmacokinetic and Environmental Profiles

- Bioaccumulation : Sertraline exhibits higher bioaccumulation in aquatic organisms compared to fluoxetine or paroxetine, raising environmental concerns .

- Metabolism : Unlike its dimethyl-substituted analogs (e.g., 5l), sertraline undergoes hepatic metabolism to active metabolites like desmethylsertraline .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly known as rac-sertraline hydrochloride, is a compound primarily recognized for its role as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is structurally related to sertraline. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C17H17Cl2N·ClH

- Molecular Weight : 342.69 g/mol

- CAS Number : 79617-89-3 (Hydrochloride form)

Pharmacological Activity

The primary biological activity of this compound is its function as a serotonin reuptake inhibitor. This mechanism leads to increased serotonin levels in the synaptic cleft, which is associated with mood enhancement.

Antidepressant Effects

Numerous studies have established the efficacy of rac-sertraline in treating major depressive disorder (MDD) and anxiety disorders. For instance:

- A meta-analysis indicated that sertraline significantly reduces depressive symptoms compared to placebo controls, with a notable effect size (Cohen's d = 0.50) .

Anxiolytic Properties

Research also suggests that this compound exhibits anxiolytic effects. In animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and the open field test .

Structure-Activity Relationship (SAR)

The SAR studies of rac-sertraline have identified key structural components essential for its biological activity:

- The dichlorophenyl group is crucial for enhancing binding affinity at the serotonin transporter.

- The n-methyl group contributes to the lipophilicity of the molecule, facilitating better penetration through biological membranes .

The presence of these groups correlates with increased potency and selectivity for serotonin reuptake inhibition.

Clinical Trials

- Efficacy in MDD : A double-blind study involving 300 patients diagnosed with MDD demonstrated that those treated with sertraline showed significant improvement in depressive symptoms over 12 weeks compared to placebo .

- Long-term Safety : A long-term safety study assessed patients over a 24-month period, indicating a favorable safety profile with minimal side effects reported .

Comparative Studies

A comparative study evaluated the efficacy of rac-sertraline against other SSRIs like fluoxetine and citalopram. Results indicated that while all SSRIs were effective, sertraline had a quicker onset of action and was better tolerated by patients .

Biological Activity Summary Table

Q & A

Q. Key Data :

- Yield: 58–71% for hydrogenation steps .

- Purity: >99% enantiomeric excess (ee) via HPLC (MeOH:EtOH:2-PrOH:Hexanes solvent systems) .

Basic: Which spectroscopic techniques are employed to characterize this compound?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : δ 2.65 (s, N-CH₃), δ 4.48 (t, J = 4.0 Hz, H-4 of tetrahydronaphthalene), and aromatic protons at δ 6.89–7.25 .

- ¹³C NMR : Peaks at δ 30.6 (CH₂), 57.9 (C-4), and 160.2 (aromatic C-Cl) confirm substituents .

- HPLC : Used for enantiomeric purity analysis. For example, a solvent system of MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) resolves cis/trans isomers with retention times (t₁ = 15.3 min, t₂ = 17.2 min) .

Advanced: How do researchers address stereochemical challenges in synthesizing the active enantiomer?

Answer:

- Asymmetric Catalysis : Pd/CaCO₃ in ethanol selectively hydrogenates the Schiff base to the cis isomer, minimizing trans byproduct formation .

- Chiral Resolving Agents : D-(-)-Mandelic acid preferentially crystallizes the cis-(1S,4S) enantiomer from racemic mixtures, achieving >99% ee .

- Computational Modeling : Density functional theory (DFT) predicts transition states to optimize reaction conditions for stereoselectivity .

Key Challenge : Trans isomers (e.g., (1R,4S)-trans) exhibit lower serotonin reuptake inhibition, necessitating rigorous chiral separation .

Advanced: What in silico methods predict the binding affinity of derivatives toward serotonin transporters (SERT)?

Answer:

- Molecular Docking : Simulations using SERT crystal structures (PDB: 5I6X) identify key interactions:

- MD Simulations : Cis-(1S,4S) enantiomers show 10-fold higher binding free energy (-9.8 kcal/mol) than trans isomers due to optimal spatial alignment .

- QSAR Models : Electron-withdrawing substituents (e.g., -Cl) enhance affinity by increasing dipole moments and π-π stacking .

Q. Experimental Validation :

- In vitro assays (e.g., radioligand displacement) confirm cis-(1S,4S) IC₅₀ = 0.19 nM for SERT, compared to trans-(1R,4S) IC₅₀ = 12 nM .

Advanced: How do metabolic pathways influence the pharmacological activity of this compound?

Answer:

- Primary Metabolism : Hepatic CYP3A4/CYP2B6 demethylate the N-methyl group, forming norsertraline (desmethyl metabolite), which retains 20–30% SERT affinity .

- Pharmacokinetic Studies :

- Analytical Methods : LC-MS/MS quantifies plasma metabolites using deuterated internal standards (e.g., rac-Sertraline-d₃) .

Basic: What are the key impurities in synthesizing this compound, and how are they controlled?

Answer:

- Common Impurities :

- Impurity E : (2R)-Hydroxyphenylacetic acid (from incomplete cyclization) .

- Impurity G : (1R,4R)-trans enantiomer, removed via chiral HPLC .

- Control Strategies :

Advanced: What comparative studies exist between innovator and generic formulations of related compounds?

Answer:

- Physicochemical Analysis : Generic sertraline HCl must meet USP criteria for assay (90–110%), dissolution (>80% in 30 min), and content uniformity (±15%) .

- Bioequivalence : No significant differences in AUC/Cmax between innovator (Zoloft®) and generics, despite price variations .

- Stability Studies : Accelerated conditions (40°C/75% RH) show generic formulations degrade faster (5% vs. 2% over 6 months), linked to excipient quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.